Aspidofractine alcaloidi
Aspidofractine alkaloids are a group of nitrogen-containing compounds derived from various species within the Aspidosperma genus, primarily found in Central and South America. These alkaloids exhibit diverse biological activities, making them of significant interest to pharmaceutical researchers. Structurally, aspidofractine alkaloids typically feature complex ring systems and amide functionalities, which contribute to their unique physicochemical properties.
Research has shown that these compounds display potential anti-inflammatory, antimicrobial, and antitumor effects. The chemical structure of aspidofractine alkaloids can vary significantly among different species, leading to a wide array of biological activities. Due to their complexity and therapeutic promise, extensive studies are ongoing to understand their mechanisms of action and explore potential drug development applications.
These alkaloids often require specialized extraction and purification techniques from natural sources or through synthetic methods, making them valuable targets for further investigation in the fields of medicinal chemistry and pharmacology.

Struttura | Nome chimico | CAS | MF |
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Kopsihainin D | 1458695-22-1 | C21H24N2O3 |
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Kopsine; 22S-Alcohol, N-demethoxycarbonyl | 2089035-17-4 | C20H24N2O2 |
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Kopsinine; 17α-Hydroxy | 1005003-64-4 | C21H26N2O3 |
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Paucidactinine | 1847470-31-8 | C23H24N2O7 |
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Dasyrachine | 237078-15-8 | C21H22N2O4 |
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16-Hydroxyaspidofractinine | 888482-19-7 | C19H24N2O |
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Kopsimaline A | 1005004-46-5 | C24H26N2O9 |
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Kopsimaline B | 1005004-47-6 | C23H26N2O8 |
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Kopsinidine B | 949932-22-3 | C24H28N2O6 |
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Kopsinidine A | 949932-21-2 | C21H22N2O4 |
Letteratura correlata
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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